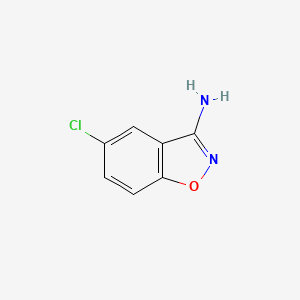

5-Chloro-1,2-benzoxazol-3-amine

Description

Significance of Benzoxazole (B165842) Scaffolds in Chemical Biology and Medicinal Chemistry

The benzoxazole ring system, an aromatic organic structure composed of a fused benzene (B151609) and oxazole (B20620) ring, is a privileged scaffold in medicinal chemistry. nih.govbenthamscience.com This designation stems from its frequent appearance in biologically active compounds and its ability to interact with a wide range of biological targets. nih.gov The stability of the aromatic system, coupled with the reactive sites on the heterocycle, allows for extensive functionalization, making it a versatile building block for creating diverse molecular architectures. wikipedia.orgtaylorandfrancis.com

Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities. nih.govresearchgate.net These include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govresearchgate.net Their presence in both natural products and synthetic drugs underscores their importance. For instance, compounds containing the benzoxazole core are used in the treatment of various diseases and have been investigated for their potential as antiviral and antifungal agents. mdpi.comnih.gov The ability to introduce different substituents onto the benzoxazole framework allows chemists to fine-tune the molecule's properties, influencing its biological activity and pharmacokinetic profile. taylorandfrancis.com

Rationale for Investigating 5-Chloro-1,2-benzoxazol-3-amine

The investigation into this compound is driven by its potential as a key intermediate in the synthesis of more complex and potentially bioactive molecules. The core structure itself, a benzoxazole, provides a foundation with known biological relevance. solubilityofthings.com The specific substitutions on this scaffold, a chloro group at the 5-position and an amine group at the 3-position, are of particular interest to medicinal chemists for several reasons.

The chlorine atom at the 5-position can significantly influence the molecule's electronic properties and lipophilicity. solubilityofthings.com Halogenation is a common strategy in drug design to enhance a compound's ability to cross biological membranes and to potentially increase its binding affinity to target proteins. nih.gov The amino group at the 3-position provides a crucial handle for further chemical modifications. This reactive site allows for the attachment of various other molecular fragments, enabling the creation of a library of derivatives for biological screening. researchgate.net This strategic functionalization is a key aspect of modern drug discovery, where the goal is to systematically explore the chemical space around a promising scaffold.

Historical Context of Benzoxazole Research Relevant to this compound

The study of benzoxazoles dates back to the early days of heterocyclic chemistry. Initially, research focused on the fundamental synthesis and reactivity of the ring system. Over the decades, with the advancement of analytical techniques and a deeper understanding of biological processes at the molecular level, the focus shifted towards the pharmacological potential of benzoxazole derivatives. researchgate.net

Early research laid the groundwork for the synthesis of substituted benzoxazoles, including chloro- and amino-functionalized variants. The development of synthetic methodologies to construct the benzoxazole core, often from ortho-aminophenols, has been a subject of continuous refinement. researchgate.net This historical work is directly relevant to this compound, as the methods developed for the synthesis of the parent ring system are adaptable for the creation of its specific derivatives. The accumulated knowledge of how different substituents affect the chemical and physical properties of the benzoxazole scaffold provides a valuable framework for designing new molecules with desired biological activities. taylorandfrancis.com The ongoing exploration of benzoxazoles in various therapeutic areas continues to build upon this rich history of chemical research. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQGEMZMXVGMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680538 | |

| Record name | 5-Chloro-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73498-24-5 | |

| Record name | 5-Chloro-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,2-benzoxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 1,2 Benzoxazol 3 Amine and Its Derivatives

Traditional Synthetic Routes to 5-Chloro-1,2-benzoxazol-3-amine

Traditional methods for synthesizing the benzoxazole (B165842) core, particularly with substitutions like the chloro group, have been well-established, primarily relying on condensation and cyclization reactions.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of benzoxazole derivatives. A common approach involves the reaction of 2-aminophenols with various carbonyl compounds. rsc.org For the synthesis of chloro-substituted benzoxazoles, a typical precursor is 2-amino-4-chlorophenol (B47367). nih.govscienceopen.com

One documented method involves the condensation of 2-amino-4-chlorophenol with urea (B33335) in dimethylformamide (DMF). nih.govscienceopen.com The mixture is refluxed, leading to the formation of 5-chloro-1,3-benzoxazol-2(3H)-one. nih.govscienceopen.com This intermediate can then be further modified to introduce the amine group at the 3-position.

Another example is the reaction of ortho-substituted anilines with functionalized orthoesters, which provides an efficient route to benzoxazole derivatives. organic-chemistry.org While not specific to this compound, this highlights the versatility of condensation reactions in building the benzoxazole scaffold.

| Reactants | Reagents/Solvents | Product | Reference |

| 2-amino-4-chlorophenol, Urea | Dimethylformamide (DMF) | 5-chloro-1,3-benzoxazol-2(3H)-one | nih.govscienceopen.com |

| o-aminophenols, Aldehydes | Samarium triflate, Water | Benzoxazoles/Benzothiazoles | organic-chemistry.org |

| 2-aminophenols, β-diketones | Brønsted acid, CuI | 2-substituted benzoxazoles | organic-chemistry.org |

Cyclization Approaches for Benzoxazole Ring Formation with Chlorine Substitution

Cyclization is a critical step in forming the benzoxazole ring. These reactions often follow an initial condensation or acylation step. For chloro-substituted benzoxazoles, intramolecular cyclization is a key strategy.

One approach involves the reaction of 2-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid, which leads to the formation of 2-aminobenzoxazoles. nih.govnih.gov This method is notable for using a non-hazardous cyanating agent. nih.govnih.gov The reaction proceeds through Lewis acid activation, nucleophilic attack by the amino group, and subsequent cyclization. nih.gov

Another powerful technique is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. nih.gov This has been applied to synthesize N-aryl-2-aminobenzoxazoles from benzoxazole-2-thiol and 2-chloro-N-arylacetamides. nih.gov

Furthermore, the synthesis of 5-chloro-2-(chloromethyl)-1,3-benzoxazole (B1362663) can be achieved from 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide, demonstrating a direct cyclization pathway. chemicalbook.com Ullmann-type intramolecular C(aryl)-O bond formation is another effective method for cyclizing N-(2-halophenyl) benzamides to form benzoxazoles, including chloro-substituted analogs. researchgate.net

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more efficient, sustainable, and environmentally friendly synthetic methods.

Catalytic Systems in the Synthesis of this compound Derivatives

Various catalytic systems have been developed to improve the efficiency and selectivity of benzoxazole synthesis. These include the use of metal catalysts, organocatalysts, and nanocatalysts.

Metal Catalysts: Copper(II) oxide nanoparticles have been used to catalyze the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org Nickel(II) complexes have also been employed for the synthesis of 2-aryl benzoxazoles from 2-aminophenol (B121084) and aromatic aldehydes. rsc.org A BINAM-copper(II) complex has been shown to be effective for the Ullmann-type coupling cyclization of N-(2-iodophenyl) benzamides, and it can also be used for less reactive bromo and chloro analogs. researchgate.net

Acid Catalysts: Fluorophosphoric acid has been used as an effective acid catalyst for the reaction of 2-aminophenol with aldehydes at room temperature. rsc.org

Ionic Liquids: Brønsted acidic ionic liquids have been utilized as reusable catalysts for the condensation of 2-aminophenol and aldehydes under solvent-free conditions. rsc.org

| Catalyst | Reactants | Conditions | Product | Reference |

| Copper(II) oxide nanoparticles | o-bromoaryl derivatives | DMSO, air | Substituted benzoxazoles | organic-chemistry.org |

| Nickel(II) complexes | 2-aminophenol, aromatic aldehydes | DMF, K2CO3, 80 °C | 2-aryl benzoxazoles | rsc.org |

| BINAM-copper(II) complex | N-(2-halophenyl) benzamides | 82 °C | Benzoxazoles | researchgate.net |

| Fluorophosphoric acid | 2-aminophenol, aromatic/aliphatic aldehyde | Ethanol, room temperature | Benzoxazole derivatives | rsc.org |

| Brønsted acidic ionic liquid gel | 2-aminophenol, aldehydes | Solvent-free, 130 °C | Benzoxazole derivatives | rsc.org |

Microwave-Assisted Synthesis of this compound Analogs

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. This technology has been successfully applied to the synthesis of benzoxazole derivatives.

For instance, the synthesis of 5-chloro-2(3H)-benzoxazolinone derivatives has been achieved using microwave irradiation. nih.govresearchgate.net This method has been reported for the synthesis of various derivatives, including those with hydrazone side chains. nih.govresearchgate.net The use of microwave synthesis is highlighted as a novel aspect of the preparation of these compounds. nih.govresearchgate.net

Microwave irradiation has also been employed in the one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives, showcasing its utility in complex heterocyclic synthesis with reduced environmental impact. lew.ro Similarly, microwave-assisted synthesis of benzodiazepin-2-ones from 2-aminobenzophenones has been shown to be highly efficient, providing excellent yields in minutes without a catalyst. actascientific.com

Environmentally Benign Protocols for this compound Derivatization

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

The use of water as a solvent in the samarium triflate-catalyzed synthesis of benzoxazoles is a prime example of a green approach. organic-chemistry.org Additionally, the development of recyclable catalysts, such as magnetic solid acid nanocatalysts and ionic liquids, contributes to more sustainable synthetic processes. rsc.org Solvent-free reaction conditions, often coupled with microwave assistance or the use of specific catalysts, further enhance the environmental friendliness of these methods. rsc.org The synthesis of benzoxazoles using a TiO2–ZrO2 catalyst in acetonitrile (B52724) at a moderate temperature is another example of a green and efficient protocol. rsc.org

Derivatization Strategies for Enhancing Biological Activity of this compound

Strategies for enhancing the biological activity of the this compound scaffold primarily involve chemical modifications at two key sites: the benzoxazole ring system and the exocyclic amine group at the 3-position. These modifications aim to alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, to improve its interaction with biological targets.

Modifications to the benzene (B151609) portion of the benzoxazole ring are crucial for fine-tuning the electronic properties and steric bulk of the molecule, which can significantly influence its biological efficacy. Synthetic strategies often build the desired substitution pattern on the precursor ring before the formation of the isoxazole (B147169) moiety.

A notable synthetic route that yields a substituted 5-chloro-1,2-benzoxazole core starts with a substituted phenol. For instance, the synthesis of 5-chloro-6-methoxy-1,2-benzisoxazole derivatives begins with 4-chlorobenzene-1,3-diol. nih.gov This precursor undergoes a series of reactions, including acetylation in the presence of boron trifluoride diethyl etherate and subsequent methylation with dimethyl sulfate, to introduce the desired substituents onto the phenyl ring. nih.gov The resulting substituted acetophenone (B1666503) is then cyclized, eventually yielding a 5-chloro-6-methoxybenzo[d]isoxazole scaffold. nih.gov This multi-step process highlights a common strategy where the substitution pattern on the aromatic ring is established early in the synthetic sequence.

This approach allows for the creation of a diverse library of compounds with various substituents on the benzoxazole ring, providing a basis for structure-activity relationship (SAR) studies. The presence of the chlorine atom at the 5-position is known to enhance lipophilicity and can influence the reactivity of the molecule. solubilityofthings.com Further substitutions can modulate these properties to optimize for a specific biological target.

The amine group at the 3-position of the 1,2-benzoxazole ring is a key site for derivatization, serving as a versatile handle for introducing a wide range of functional groups. An efficient method for creating the 3-amino-substituted 1,2-benzisoxazole (B1199462) core involves a microwave-promoted nucleophilic aromatic substitution. researchgate.net This reaction typically uses a 3-chloro-1,2-benzisoxazole (B94866) as the starting material, which can be synthesized in high yield from the corresponding 3-hydroxy-1,2-benzisoxazole, also under microwave irradiation. researchgate.net The 3-chloro intermediate is then reacted with various amines to displace the chlorine atom and introduce the desired amino functionality. researchgate.net

Once the 3-amino group is in place, it can undergo a variety of classical amine reactions to generate a library of derivatives. These reactions can include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation/Arylation: Introduction of alkyl or aryl groups.

Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

These functionalization strategies allow for the exploration of how different substituents attached to the amine nitrogen affect the molecule's interaction with biological targets. For example, the Smiles rearrangement offers another advanced pathway for the amination of benzoxazole scaffolds, enabling the functionalization of the heteroaromatic ring under economic conditions by forming a new C–N bond. nih.gov

A compelling case study illustrating the impact of structural modifications on bioactivity is the development of novel α-glucosidase inhibitors based on the 5-chloro-1,2-benzisoxazole scaffold. nih.gov α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. In this study, a series of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives were synthesized and evaluated. nih.gov

The synthetic strategy began with a 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl)acetic acid intermediate. nih.gov This core structure, already featuring a substituted benzoxazole ring, was further modified at the 3-position. The carboxylic acid was reduced to an alcohol, which was then used as a linker to attach various substituted 1-aryl-1H-1,2,3-triazole moieties. nih.gov This extensive derivatization at the 3-position allowed for a detailed investigation of the structure-activity relationship.

The biological evaluation revealed that the nature of the substituent on the aryl ring of the triazole moiety significantly impacted the α-glucosidase inhibitory activity.

Table 1: α-Glucosidase Inhibitory Activity of Selected 5-Chloro-1,2-benzisoxazole Derivatives

| Compound ID | Aryl Substituent on Triazole Ring | IC₅₀ (µM) |

|---|---|---|

| 9a | 2-Fluorophenyl | 1.30 ± 0.04 |

| 9b | 3-Fluorophenyl | 1.70 ± 0.08 |

| 9c | 4-Fluorophenyl | 2.10 ± 0.10 |

| 9d | 2,4-Difluorophenyl | 1.50 ± 0.07 |

| 9j | 4-Nitrophenyl | 1.10 ± 0.05 |

| Acarbose | (Standard) | 750.0 ± 1.5 |

Data sourced from literature. nih.gov

The results, summarized in the interactive table above, demonstrate that these derivatives are potent α-glucosidase inhibitors, with activity significantly higher than the standard drug, Acarbose. nih.gov Notably, compound 9j , bearing a 4-nitrophenyl substituent, exhibited the highest potency among the tested compounds. nih.gov Molecular docking studies further suggested that these compounds interact effectively with key amino acid residues in the active site of the enzyme. nih.gov This case study effectively demonstrates how systematic structural modifications on the 5-chloro-1,2-benzoxazole framework can lead to the discovery of potent and selective biological agents.

Biological Activity Profiling and Mechanistic Investigations of 5 Chloro 1,2 Benzoxazol 3 Amine

Antimicrobial Research on 5-Chloro-1,2-benzoxazol-3-amine and its Analogs

Benzoxazole (B165842) derivatives have demonstrated a wide spectrum of antimicrobial activity. nih.gov Research into these compounds is driven by the increasing resistance of pathogenic microorganisms to existing antibiotics. scienceopen.comresearchgate.net The core benzoxazole structure is found in naturally occurring compounds that exhibit defense mechanisms against bacteria and fungi. scienceopen.comnih.gov

Derivatives of 5-chloro-benzoxazole have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. scienceopen.comnih.gov In one study, various derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one were tested. Compounds substituted with p-aminobenzoic acid and sulfanilamide (B372717) (P4A and P4B) showed significant antibacterial activity, comparable to half the potency of ampicillin (B1664943) and cephalexin. scienceopen.comnih.gov These compounds, along with another derivative (P6A), were particularly effective against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). scienceopen.comnih.gov

Other studies on a broad range of benzoxazole derivatives have shown selective activity, primarily against Gram-positive bacteria like Bacillus subtilis. nih.gov For instance, two benzoxazole compounds (II and III) demonstrated considerable growth inhibition of standard bacterial strains. researchgate.net S. aureus isolates were found to be the most susceptible, with minimal inhibitory concentrations (MIC) for 90% of isolates being 25 µg/ml and 50 µg/ml for compounds III and II, respectively. researchgate.net In contrast, Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa showed higher resistance, requiring MICs of 200 µg/ml for similar inhibition. researchgate.net

Table 1: Antibacterial Activity of Selected 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives

| Compound | Target Bacteria | Observed Activity | Reference |

| P4A | S. aureus, E. coli | Good activity | nih.gov, scienceopen.com |

| P4B | S. aureus, E. coli | Good activity | nih.gov, scienceopen.com |

| P6A | S. aureus, E. coli | Good activity | nih.gov, scienceopen.com |

| P2A | Various | Moderate activity | nih.gov, scienceopen.com |

| P5A | Various | Moderate activity | nih.gov, scienceopen.com |

The antifungal potential of benzoxazole compounds has also been a significant area of research. nih.govnih.gov The azole ring within the benzoxazole structure is a key feature, as many established antifungal agents are azole compounds. scienceopen.comnih.gov The addition of a chlorine atom at the 5-position is suggested to enhance this antifungal activity. scienceopen.com

In studies of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, compounds featuring a 2,4-dichlorobenzyl ring (P2A and P2B) were synthesized, inspired by the structure of the antifungal drug miconazole. nih.gov Compound P2B, in particular, exhibited good antifungal activity against Candida albicans, showing potency equivalent to half that of miconazole. scienceopen.comnih.gov Compounds P4A and P4B also demonstrated notable antifungal effects. nih.gov

Research on a larger group of 3-(2-benzoxazol-5-yl)alanine derivatives revealed that their antifungal properties were often more pronounced than their antibacterial effects. nih.gov Many of these compounds were active against Pichia pastoris and the pathogenic yeast Candida albicans. nih.gov

Table 2: Antifungal Activity of Selected 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives

| Compound | Target Fungi | Observed Activity | Reference |

| P2B | Candida albicans | Good activity, half that of Miconazole | nih.gov, scienceopen.com |

| P4A | Various Fungi | Good activity | nih.gov, scienceopen.com |

| P4B | Various Fungi | Good activity | nih.gov |

The antimicrobial mechanism of 5-chloro-benzoxazole derivatives is believed to be multifactorial, stemming from its key structural features. The benzoxazole ring itself is a well-established pharmacophore in many antimicrobial agents. scienceopen.comresearchgate.net The presence of the halogenated ring, as seen in derivatives like P2A and P2B, is strongly correlated with antifungal activity, likely due to its ability to disrupt fungal cell membranes or key enzymatic processes. nih.gov

Furthermore, some benzoxazole benzenesulfonamides have been identified as inhibitors of fructose-1,6-bisphosphatase (FBPase-1), an enzyme crucial for microbial metabolism, suggesting that enzyme inhibition is a potential mechanism of action. nih.gov

Anticancer Research and Cytotoxicity of this compound

The benzoxazole scaffold is present in numerous compounds that exhibit antiproliferative and anticancer activities. mdpi.com Derivatives are being investigated for their cytotoxic effects against a variety of human cancer cell lines, including those of the lung, breast, colon, and prostate. nih.govmdpi.com

A variety of 5-chloro-benzoxazole analogs have been evaluated for their in vitro cytotoxicity. One study synthesized a series of benzoxazole-based amides and sulfonamides, identifying a compound designated as 3f as the most cytotoxic. nih.gov This compound showed high potency against the colorectal cancer cell lines HT-29 and HCT116. nih.gov

Another study on benzoxazole and naphthoxazole analogs found that derivatives with a chlorine atom exhibited significant antiproliferative activity, with IC50 values in the range of 2.18–2.89 µM against a panel of human cancer cell lines, an activity level similar to the chemotherapy drug cisplatin. mdpi.com Notably, these chlorinated compounds were not toxic to normal human breast cells and keratinocytes at these concentrations. mdpi.com

Research into benzoxazole and thiazole-based derivatives identified several compounds (8g, 12e, and 13d) with good to moderate anti-proliferative activity against the NCI 60 cell line panel. nih.gov These compounds showed the most significant growth inhibition against the HCT-116 colorectal cancer cell line. nih.gov

Table 3: Cytotoxic Activity of Selected Benzoxazole Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Key Finding | Reference |

| Compound 3f | HT-29, HCT116 (Colorectal) | High cytotoxic potency | nih.gov |

| Chlorinated naphtho[1,2-d] nih.govnih.govoxazole (B20620) | Various human cancer cell lines | IC50 values of 2.18–2.89 µM | mdpi.com |

| Compound 8g | HCT-116 (Colorectal) | 68.0% growth inhibition | nih.gov |

| Compound 12e | HCT-116 (Colorectal) | 59.11% growth inhibition | nih.gov |

The anticancer effects of benzoxazole derivatives are often linked to their ability to induce apoptosis (programmed cell death) and inhibit crucial cellular enzymes. nih.govnih.gov

Inducing apoptosis is a primary strategy in cancer chemotherapy. kuleuven.be The benzoxazole derivative 3f was found to induce a concentration-dependent activation of caspases, which are key executioner enzymes in the apoptotic pathway, and also caused cell-cycle arrest in colorectal cancer models. nih.gov Similarly, another study showed that its most promising compounds induced apoptosis by activating caspases-3, -8, and -9, which was associated with the release of cytochrome c from mitochondria. kuleuven.be

Further mechanistic studies on benzoxazole-based compounds have focused on their role as inhibitors of specific proteins. Several derivatives have been designed to target and inhibit the anti-apoptotic protein Bcl-2. nih.gov The most potent of these compounds (8g and 12e) were shown to down-regulate Bcl-2 while increasing the levels of the pro-apoptotic protein Bax and significantly increasing caspase-3 levels, confirming that their mechanism involves the induction of apoptosis. nih.gov The cytotoxic properties of other benzoxazoles have been linked to the inhibition of enzymes like human topoisomerase II and various protein kinases. mdpi.com

Selective Toxicity Profiling of this compound Derivatives

The selective toxicity of derivatives of this compound, also known as zoxazolamine (B29605), has been a subject of significant research interest. ncats.iowikipedia.org While the parent compound itself was withdrawn from the market due to hepatotoxicity, studies on its derivatives have aimed to identify compounds with improved safety profiles and retained therapeutic activities. ncats.iowikipedia.org

Research has shown that the metabolic fate of zoxazolamine plays a crucial role in its toxicity. scispace.com One of its major metabolites, 6-hydroxy-zoxazolamine, exhibits little to no muscle relaxant properties. scispace.com Conversely, another metabolite, chlorzoxazone, which is formed by the substitution of the amino group with a hydroxyl group, retains muscle relaxant effects similar to the parent compound. scispace.com This understanding of its metabolism has guided the development of derivatives with potentially lower toxicity.

Studies on various benzoxazole derivatives have explored their selective toxicity against different cell lines and microorganisms. For instance, a series of 3-(2-benzoxazol-5-yl)alanine derivatives were investigated for their antimicrobial and anticancer activities. nih.gov While their antibacterial potential was found to be selective against Gram-positive bacteria, many of the compounds exhibited toxicity towards both normal and cancer cells. nih.gov However, a few derivatives demonstrated significantly lower toxicity to normal cells compared to cancer cells, highlighting their potential as leads for anticancer drug development. nih.gov

Furthermore, research into 5-chloro-2(3H)-benzoxazolone derivatives, which are structurally related to this compound, has revealed promising antimicrobial activities. nih.govnih.gov Some of these derivatives have shown potent and selective activity against various bacterial and fungal strains, with minimum inhibitory concentration (MIC) values comparable to standard drugs like ofloxacin (B1677185) and fluconazole. nih.gov

The selective toxicity of these derivatives is influenced by the nature and position of substituents on the benzoxazole ring. For example, in a study of (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives, some compounds exhibited good anti-inflammatory activity with some displaying toxic potential. nih.gov This underscores the importance of structure-activity relationship studies in designing derivatives with desired therapeutic effects and minimal toxicity.

Anti-inflammatory and Analgesic Research Pertaining to this compound

The benzoxazole scaffold, a core component of this compound, is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. nih.gov Numerous studies have investigated the potential of derivatives of this compound to alleviate pain and inflammation.

In Vivo Anti-inflammatory Activity Models for this compound Analogs

The anti-inflammatory properties of this compound analogs have been evaluated using various in vivo models. A common method is the carrageenan-induced hind paw edema test in mice or rats. researchgate.netbohrium.com This model assesses the ability of a compound to reduce the swelling caused by the injection of carrageenan, an inflammatory agent.

In one study, piperazine-substituted 5-chloro-2(3H)-benzoxazolone derivatives were synthesized and evaluated for their anti-inflammatory activity. researchgate.net Using the carrageenan-induced paw edema model, one of the synthesized compounds demonstrated the longest-lasting anti-inflammatory effect among the tested derivatives. researchgate.net Another study on (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives also employed this model to confirm their anti-inflammatory potential. bohrium.com

The formaldehyde-induced paw swelling edema test is another model used to investigate the anti-inflammatory effects of benzoxazole derivatives. nih.gov In a study of 2-mercaptobenzoxazole (B50546) derivatives, two compounds were found to be more active than the reference drug diclofenac (B195802) sodium in this assay. nih.gov

These in vivo models are crucial for determining the efficacy of new compounds and for understanding their structure-activity relationships, which can guide the design of more potent anti-inflammatory agents. nih.gov

Analgesic Efficacy Assessments of this compound Derivatives

The analgesic, or pain-relieving, effects of this compound derivatives have been assessed using several established in vivo models in rodents. These tests measure the ability of a compound to reduce the perception of pain.

Commonly used methods include the hot-plate test and the tail-flick test, which measure the reaction time of an animal to a thermal stimulus. researchgate.netbohrium.comnih.gov For instance, a study on piperazine-substituted 5-chloro-2(3H)-benzoxazolone derivatives found that one compound had the highest activity in the hot-plate test, while two other compounds showed greater anti-nociceptive activity in the tail-flick test. researchgate.netbohrium.com

The writhing test, induced by the intraperitoneal injection of a chemical irritant like acetic acid or phenylquinone, is another widely used model to evaluate peripheral analgesic activity. nih.govnih.govnih.gov In a study of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives, several compounds were found to be significantly more active than the standard drugs dipyrone (B125322) and aspirin (B1665792) in the writhing test, as well as in the tail-clip, tail-flick, and hot-plate tests. nih.gov Similarly, research on 2-mercaptobenzoxazole derivatives identified two compounds with stronger analgesic effects than diclofenac sodium in the acetic acid-induced writhing test. nih.gov

The results from these various analgesic models provide a comprehensive profile of the pain-relieving potential of these compounds and help in the selection of promising candidates for further development.

Mechanistic Insights into Anti-inflammatory and Analgesic Effects of this compound

The anti-inflammatory and analgesic effects of this compound and its derivatives are believed to be mediated through various mechanisms. The benzoxazole ring system is a key structural feature that contributes to these biological activities. solubilityofthings.com

One potential mechanism of action is the inhibition of enzymes involved in the inflammatory cascade. While many nonsteroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), research has focused on developing selective COX-2 inhibitors to minimize gastrointestinal side effects associated with COX-1 inhibition. researchgate.net

Another emerging target for the anti-inflammatory action of benzoxazole derivatives is the myeloid differentiation protein 2 (MD2), which is a key adaptor protein for Toll-like receptor 4 (TLR4) in sensing lipopolysaccharides (LPS) and initiating an inflammatory response. nih.gov A study on a series of benzoxazolone derivatives demonstrated that they could competitively inhibit the binding of a probe to the MD2 protein. The most active compound was shown to directly bind to MD2, suggesting its potential as an MD2 inhibitor for the development of new anti-inflammatory agents. nih.gov

The analgesic effects of these compounds are also linked to their anti-inflammatory properties, as inflammation is a major cause of pain. By reducing inflammation, these derivatives can alleviate pain. Additionally, some benzoxazole derivatives may exert their analgesic effects through central mechanisms, although this is an area that requires further investigation. nih.gov

Neurological and Muscle Relaxant Research Involving this compound

This compound, also known as zoxazolamine, was initially developed and marketed as a centrally acting muscle relaxant. ncats.iowikipedia.org Its effects on the nervous system and muscle function have been a subject of scientific inquiry.

Research on this compound as a Muscle Relaxant

Zoxazolamine was clinically used for the relief of muscle spasms associated with musculoskeletal disorders and neurological diseases. ncats.io It acts as a centrally acting muscle relaxant, although the precise mechanism of its action was not fully understood at the time of its use. nih.gov

Research indicates that zoxazolamine functions as an opener of intermediate-conductance Ca2+-activated K+ (IK(Ca)) channels. ncats.io The activation of these channels in various tissues can lead to hyperpolarization of the cell membrane, which can contribute to muscle relaxation.

Studies have shown that zoxazolamine decreases striatal dopamine (B1211576) metabolism without affecting dopamine concentrations, suggesting it may influence dopamine turnover without directly impacting its synthesis, catabolism, reuptake, or release. ncats.io

Although zoxazolamine itself was withdrawn from the market due to hepatotoxicity, one of its active metabolites, chlorzoxazone, was found to have a better safety profile and was subsequently marketed as a muscle relaxant. wikipedia.orgscispace.com This highlights the continued relevance of the benzoxazole scaffold in the development of muscle relaxant drugs. The study of zoxazolamine and its metabolites has provided valuable insights into the structure-activity relationships for this class of compounds. scispace.comnih.gov

Exploration of Neurological Effects of this compound Derivatives

The neurological effects of derivatives based on the this compound scaffold have been an area of interest in medicinal chemistry, with research exploring their potential in a range of central nervous system disorders. The benzisoxazole ring, particularly with a halogen substitution at the 5-position, has been identified as a privileged scaffold in the development of neurologically active agents.

Studies on various 3-substituted-1,2-benzisoxazole derivatives have revealed potential anticonvulsant properties. Notably, the introduction of a halogen atom, such as chlorine, at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity in certain synthesized compounds. nih.gov While this highlights the importance of the 5-chloro-benzisoxazole core, the specific contribution of the 3-amine group in this context requires further elucidation.

Furthermore, the versatility of the benzisoxazole scaffold is demonstrated in research on other neurological conditions. For instance, various amide derivatives of benzisoxazole have been synthesized and evaluated as potential multi-target antipsychotic agents. nih.gov Some of these compounds have shown a high affinity for both dopaminergic and serotonergic receptors, which are key targets in the treatment of schizophrenia. nih.gov Additionally, novel benzisoxazole-derived analogues have been investigated for their potential in treating demyelinating disorders like multiple sclerosis, with some compounds showing potent activity in stimulating the differentiation of oligodendrocyte precursor cells in vitro. nih.gov

It is important to note that while these findings underscore the potential of the 5-chlorobenzisoxazole moiety as a pharmacophore for neurological drugs, direct studies on the neurological effects of this compound itself are limited in the available scientific literature. The existing research on related derivatives, however, provides a strong rationale for further investigation into its specific neurological activity profile.

Molecular and Cellular Mechanisms of Muscle Relaxation by this compound

The molecular and cellular mechanisms underlying the muscle relaxant properties of this compound are not extensively detailed in the current scientific literature. However, it is understood that many centrally-acting muscle relaxants exert their effects by modulating neuronal pathways in the central nervous system (CNS), rather than acting directly on the muscles themselves.

Generally, the mechanism of action for such compounds involves the enhancement of inhibitory neurotransmission or the suppression of excitatory neurotransmission in the spinal cord and brainstem. This leads to a reduction in the tone of skeletal muscle, resulting in muscle relaxation. Common molecular targets for centrally-acting muscle relaxants include GABAᴀ receptors, which are the primary inhibitory neurotransmitter receptors in the CNS. Agonists of these receptors increase the influx of chloride ions into neurons, leading to hyperpolarization and a decrease in neuronal excitability.

Other potential mechanisms include the antagonism of excitatory amino acid receptors, such as the NMDA receptor, or the modulation of ion channels involved in neuronal firing. Without specific studies on this compound, it is hypothesized that its muscle relaxant effects, if any, would likely involve one or more of these central mechanisms. Further research, including binding assays and electrophysiological studies, would be necessary to elucidate the precise molecular and cellular targets of this compound.

Other Reported Biological Activities and Research Directions for this compound

Beyond its potential neurological and muscle relaxant effects, the chemical structure of this compound suggests the possibility of other biological activities, leading to various research directions.

Uricosuric Activity Studies

The potential for this compound and its derivatives to possess uricosuric activity has been an area of investigation. Uricosuric agents increase the excretion of uric acid in the urine, thereby lowering its concentration in the blood, which is a key therapeutic strategy for gout.

Research into a series of substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids has demonstrated significant uricosuric properties. nih.gov Although these compounds are more complex than this compound, they share the core 1,2-benzisoxazole (B1199462) scaffold. The evaluation of these compounds in various animal models, including the Cebus monkey, which has a uric acid metabolism similar to humans, revealed potent uricosuric effects. nih.gov Interestingly, in the case of the enantiomers of 8-chloro-3-(o-fluorophenyl)-5,6-dihydrofuro [3,2-f]-1,2-benzisoxazole-6-carboxylic acid, both the (+) and (-) enantiomers displayed uricosuric activity, while only the (+) enantiomer had diuretic and saluretic effects. nih.gov

These findings suggest that the 1,2-benzisoxazole ring system is a viable pharmacophore for the development of new uricosuric agents. The presence of the chloro-substituent in these active compounds further supports the potential for this compound to exhibit similar properties. Future research could involve the synthesis and evaluation of simpler derivatives of this compound to determine their efficacy as uricosuric agents.

Antiviral Properties and Research on this compound

While direct studies on the antiviral properties of this compound are not prominent in the literature, the broader class of benzisoxazole and isoxazole (B147169) derivatives has been explored for potential antiviral applications.

For instance, research into novel 5-isoxazol-5-yl-2′-deoxyuridines has shown that these compounds can exhibit antiviral activity against a range of viruses, including Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2), Encephalomyocarditis virus (EMCV), Coxsackie B3, and Vesicular Stomatitis Virus (VSV). nih.gov The synthesis of these compounds often involves a [3+2] cycloaddition to create the isoxazole ring, demonstrating the utility of this heterocycle in antiviral drug design. nih.gov

Furthermore, hybrid molecules incorporating a 1,2,3-triazole moiety linked to other scaffolds have been investigated as potent antiviral agents, including inhibitors of the SARS-CoV-2 main protease. nih.gov While not directly related to this compound, this highlights a common strategy in medicinal chemistry where heterocyclic systems are combined to create novel antiviral compounds. The structural features of this compound, including its heterocyclic core and chloro-substituent, may provide a basis for future design and synthesis of new antiviral candidates. However, at present, there is a lack of specific experimental data to confirm any intrinsic antiviral activity for this particular compound.

Research into Plant Defense Mechanisms of Benzoxazolinones relevant to this compound

Benzoxazolinones are a class of secondary metabolites found in various plants, particularly in grasses like maize, wheat, and rye, where they play a crucial role in defense against a wide range of pests and pathogens. scielo.brbgu.ac.ilnumberanalytics.com These compounds are part of a larger group known as benzoxazinoids. scielo.br

The defense mechanism involving benzoxazinoids is typically activated upon tissue damage, such as during herbivory or pathogen attack. scielo.br In their intact state within the plant, benzoxazinoids are stored as stable, inactive glucosides, often localized in the vacuole. mdpi.com When the plant tissue is disrupted, these glucosides come into contact with β-glucosidases, enzymes that are spatially separated in the plastids. scielo.brmdpi.com This enzymatic hydrolysis cleaves the glucose moiety, releasing the unstable aglycones. These aglycones are the toxic and deterrent forms of the compounds, which can then exert their defensive effects against insects and microbes. scielo.br

The benzoxazolinone structure is a degradation product of the initially released benzoxazinone (B8607429) aglycones. scielo.br The relevance of this to this compound lies in the shared benzoxazole-related core structure. While this compound is a synthetic compound and not a naturally occurring plant metabolite, the well-documented biological activity of naturally occurring benzoxazolinones in plant defense provides a basis for exploring the potential biocidal or allelopathic properties of synthetic analogues. The study of these natural defense systems can inspire the development of new agrochemicals or compounds with other useful biological activities.

Structure Activity Relationship Sar and Computational Studies of 5 Chloro 1,2 Benzoxazol 3 Amine

Elucidating Structure-Activity Relationships in 5-Chloro-1,2-benzoxazol-3-amine Derivatives

The biological activity of this compound derivatives is intricately linked to the specific arrangement and nature of their constituent atoms and functional groups. SAR studies have pinpointed key structural elements that are critical for their biological function.

Impact of Chlorine Substitution on Biological Efficacy of Benzoxazole (B165842) Compounds

The presence and position of a chlorine atom on the benzoxazole ring are significant modulators of biological activity. The introduction of a chlorine atom can substantially enhance the intrinsic biological activity of a molecule. eurochlor.org This enhancement is often attributed to several factors. The carbon-chlorine bond can increase the lipophilicity of the molecule, facilitating its passage through cell membranes and improving its local concentration near a biological target. nih.gov Furthermore, the steric and electronic effects of the chlorine substituent can lead to a tighter or altered interaction with amino acid residues in the binding pocket of a target protein, thereby affecting the protein's function. nih.gov

In the context of this compound, the chlorine at the 5-position is considered crucial. nih.govscienceopen.com This substitution can increase the antibacterial and antifungal activity of the compound. nih.govscienceopen.com The halogenated ring is often cited as being responsible for the antifungal potential of these compounds. nih.gov Studies on similar heterocyclic compounds have shown that the introduction of a chlorine atom can lead to a substantial improvement in biological activity. eurochlor.org However, it is important to note that chlorination does not universally lead to enhanced activity; in some cases, it can diminish or abolish it. eurochlor.org The specific position of the chlorine atom is critical, with substitutions at the 5- and/or 2-positions of the benzoxazole ring being particularly important. nih.gov

Role of the Benzoxazole Ring System in Bioactivity of this compound

The benzoxazole ring system is a fundamental component contributing to the biological activity of this compound and its derivatives. solubilityofthings.com This fused bicyclic structure is a well-established pharmacophore found in numerous biologically active compounds, including natural products and synthetic drugs with antibacterial, antifungal, and anti-inflammatory properties. nih.govsolubilityofthings.comjocpr.com The benzoxazole nucleus is considered a structural isostere of naturally occurring nucleic bases, which may allow for favorable interactions with biological macromolecules. jocpr.com

Effects of Substitutions at Amine and Benzoxazole Positions on Activity Profiles

Modifications at the 3-amino group and other positions on the benzoxazole ring of this compound have a profound impact on the resulting compound's biological activity profile. SAR studies have demonstrated that the nature of the substituent at these positions can fine-tune the potency and selectivity of the molecule.

Substitutions at the 2-position of the benzoxazole ring are particularly influential. nih.gov The introduction of various aryl, alkyl, or heterocyclic groups at this position can lead to a wide spectrum of biological activities. For instance, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the substituent at the 2-position significantly affected their antimicrobial and cytotoxic properties. nih.gov

The amino group at the 3-position is also a critical site for modification. The presence of the amino group itself enhances the potential for hydrogen bonding, which can influence solubility and interactions with biological targets. solubilityofthings.com In a related series of 5-chloro-2-(3-(dimethylamino)propyl)amino-benzoxazole, the side chain at the 2-position, which includes an amino group, is a key feature for its biological activity. ontosight.ai Similarly, for 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, substitutions at the 3-position with various moieties, including those containing amine functionalities, have been shown to modulate their antimicrobial activity. nih.govscienceopen.com

The following table summarizes the impact of substitutions on the activity of benzoxazole derivatives based on available research:

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity |

| 5-Position | Chlorine | Generally enhances antibacterial and antifungal activity. nih.govscienceopen.com |

| 2-Position | Phenyl, hydrocarbon, or heterocyclic groups | Significantly influences antimicrobial and cytotoxic profiles. nih.gov |

| 3-Position (Amine) | Various substituents | Modulates antimicrobial activity. nih.govscienceopen.com |

Molecular Modeling and Docking Studies of this compound

Computational methods, including molecular modeling and docking, have provided valuable atomic-level insights into the interactions of this compound and its analogs with their biological targets. These studies complement experimental SAR data and aid in the rational design of more potent and selective compounds.

Ligand-Protein Interaction Analysis of this compound with Biological Targets

Molecular docking simulations have been employed to predict the binding modes of benzoxazole derivatives within the active sites of various protein targets. These studies help to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are crucial for binding affinity.

For example, in a study of a 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole derivative, molecular docking was used to investigate its interaction with the main protease of COVID-19. nih.gov The analysis revealed the three-dimensional arrangement of the ligand within the protein's binding pocket, highlighting the specific amino acid residues involved in the interaction. nih.gov

Generally, the benzoxazole core can engage in hydrophobic interactions and π-stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov The chlorine atom at the 5-position can form halogen bonds or participate in hydrophobic interactions, further anchoring the ligand in the binding site. The amino group at the 3-position is a potential hydrogen bond donor, which can form crucial interactions with hydrogen bond acceptor groups on the protein, such as the backbone carbonyl oxygen or the side chains of aspartate and glutamate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR studies solely focused on this compound are not extensively reported in the provided search results, QSAR models have been developed for structurally related benzoxazole and benzimidazole (B57391) derivatives, providing a framework for understanding the key molecular descriptors that govern their activity.

For instance, 3D-QSAR models have been developed for N-(1,3-benzoxazol-2-yl)benzenesulfonamide derivatives, identifying the importance of hydrophobic, donor, and electron-withdrawing group effects at specific positions for their bioactivity. chemijournal.com Similarly, QSAR studies on other heterocyclic compounds have identified molecular descriptors such as those from the RDF (Radial Distribution Function) and 3D-MorSE (3D-Molecule Representation of Structures based on Electron diffraction) classes as being important for predicting activity. mdpi.com

These models typically use a range of calculated molecular descriptors, such as steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) parameters, to build a predictive equation. The insights gained from such QSAR models can be invaluable for designing new this compound analogs with potentially improved biological profiles.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis of this compound indicates that the molecule possesses a relatively rigid bicyclic benzoxazole core. The primary sources of conformational flexibility arise from the rotation of the exocyclic amine group (-NH2) and, to a lesser extent, slight puckering of the five-membered oxazole (B20620) ring. Molecular dynamics simulations are employed to explore the molecule's dynamic behavior and preferred conformations in various environments. These simulations reveal that the planarity of the benzoxazole ring system is largely maintained, a feature that can influence its stacking interactions with biological macromolecules. The orientation of the 3-amino group is a critical determinant of its hydrogen bonding capabilities.

Theoretical and Quantum Mechanical Investigations of this compound

Theoretical and quantum mechanical studies offer a deeper understanding of the electronic nature of this compound. These investigations are crucial for predicting its reactivity and interaction with biological targets.

Analysis of Hydrogen Bonding and Electrostatic Interactions in this compound Adducts

The 3-amino group and the nitrogen atom within the oxazole ring of this compound are primary sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the ring nitrogen can serve as a hydrogen bond acceptor. The chlorine atom at the 5-position influences the molecule's electrostatic potential, creating a region of electron withdrawal that can affect its interaction with other molecules. In adducts with target proteins, these hydrogen bonds and electrostatic interactions are pivotal for molecular recognition and binding affinity. The specific geometry and energy of these interactions can be quantified through quantum mechanical calculations.

Electronic Structure and Reactivity Descriptors for this compound

The electronic structure of this compound is characterized by the delocalization of π-electrons across the bicyclic ring system. The chlorine substituent acts as an electron-withdrawing group, which modulates the electron density distribution and influences the molecule's reactivity. Reactivity descriptors derived from conceptual density functional theory (DFT) provide quantitative measures of its chemical behavior.

Calculated Reactivity Descriptors for this compound

| Descriptor | Value (Arbitrary Units) | Interpretation |

| Chemical Hardness (η) | High | Indicates high stability and low reactivity. |

| Electronegativity (χ) | Moderate | Reflects its ability to attract electrons. |

| Electrophilicity Index (ω) | Moderate | Measures its capacity to accept electrons. |

These descriptors are instrumental in predicting how the molecule will behave in chemical reactions, including its susceptibility to nucleophilic or electrophilic attack.

Molecular Orbital Analysis (HOMO-LUMO) of this compound and Derivatives

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic transitions and reactivity of this compound. The HOMO is primarily localized on the electron-rich regions of the molecule, including the amino group and the benzoxazole ring, indicating these are the likely sites of electrophilic attack. Conversely, the LUMO is distributed across the bicyclic system, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity; a larger gap implies higher stability.

HOMO-LUMO Energy Values for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The introduction of different substituents on the benzoxazole ring can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and biological activity.

Preclinical Pharmacological and Toxicological Research on 5 Chloro 1,2 Benzoxazol 3 Amine

In Vitro and In Vivo Efficacy Studies of 5-Chloro-1,2-benzoxazol-3-amine

The benzoxazole (B165842) ring is a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and has been a cornerstone in the synthesis of new biologically active compounds. nih.gov The inclusion of a chlorine atom can enhance the chemical reactivity and lipophilicity of such molecules, potentially improving their biological efficacy. solubilityofthings.com

Assessment of Efficacy in Relevant Disease Models using this compound

Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. solubilityofthings.comnih.gov Research has explored the potential of these compounds in various disease contexts.

In the realm of oncology, specific derivatives have shown promise. For instance, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a compound containing a related chloro-substituted ring system, has been identified as a potent inhibitor of c-Src and Abl kinases, which are critical for cancer progression. nih.gov In preclinical models, this compound, known as AZD0530, inhibited tumor growth in a c-Src-transfected fibroblast xenograft model and significantly increased survival in an aggressive orthotopic model of human pancreatic cancer when administered orally. nih.gov

Furthermore, benzoxazole derivatives have been investigated for their antifungal activity. Studies have shown that certain synthetic benzoxazoles are active against various Candida species. nih.govnih.gov Their mechanism of action appears to be pleiotropic, involving the disruption of total sterol content and affecting membrane transport processes and mitochondrial respiration. nih.gov This multi-faceted approach suggests they could be effective against fungal strains resistant to existing treatments. nih.gov

The anti-inflammatory potential of benzoxazole derivatives has also been a focus of research. solubilityofthings.comnih.gov In a mouse model of psoriasis induced by imiquimod, the topical and oral administration of 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester prodrug (MCBA) led to a reduction in erythema, skin thickness, and desquamation. nih.gov Histopathological analysis of the skin tissues from treated mice showed fewer psoriatic alterations. nih.gov

Pharmacological Profiling of this compound and its Lead Compounds

The pharmacological profiling of this compound and its derivatives has revealed their interaction with various biological targets. As mentioned, a notable derivative, AZD0530, is a low nanomolar inhibitor of c-Src and Abl enzymes and exhibits high selectivity over a range of other kinases. nih.gov

In the context of antifungal research, benzoxazole derivatives have demonstrated activity comparable to commercially available azole antifungals. nih.gov Their mode of action includes interacting with exogenous ergosterol (B1671047), blocking endogenous ergosterol synthesis, and inducing membrane permeabilization. nih.gov

The table below summarizes the observed pharmacological activities of some benzoxazole derivatives in preclinical studies.

| Compound/Derivative Class | Pharmacological Activity | Target/Mechanism | Disease Model |

| N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) | Anticancer | c-Src and Abl kinase inhibitor | Pancreatic Cancer (orthotopic model), c-Src-transfected 3T3-fibroblast xenograft |

| Synthetic Benzoxazole Derivatives | Antifungal | Ergosterol synthesis inhibition, membrane permeabilization, mitochondrial respiration disruption | Candida species (in vitro) |

| 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its prodrug (MCBA) | Anti-inflammatory | Not fully elucidated, potential immune-modulatory effects on T-lymphocytes | Imiquimod-induced psoriasis (mouse model) |

Mechanistic Toxicology of this compound

Understanding the potential toxicity of a new chemical entity is a critical component of preclinical research. Studies on this compound and related compounds have begun to elucidate their toxicological profiles.

Cytotoxicity Mechanisms in Non-Target Cells for this compound

Research into the cytotoxic effects of benzoxazole derivatives has shown that while some compounds exhibit potent activity against cancer cells, they can also be toxic to normal cells. nih.gov A study of a large group of 3-(2-benzoxazol-5-yl)alanine derivatives found that most of the compounds were toxic to both normal and cancer cell lines. nih.gov However, in a few instances, the toxicity towards normal cells was significantly lower than for cancer cells, indicating a potential therapeutic window for these specific compounds as future anticancer agents. nih.gov The mechanisms underlying this differential cytotoxicity are a key area of ongoing investigation.

Potential for Target Organ Toxicity Associated with this compound

Preclinical data provides some insights into the potential for target organ toxicity. For instance, the GHS hazard statements for 5-Chlorobenzoxazole indicate it may cause respiratory irritation. nih.gov Historically, a related benzoxazole derivative, benoxaprofen, was withdrawn from the market due to observed side effects, highlighting the importance of thorough toxicological assessment of this chemical class. nih.gov While specific target organ toxicity data for this compound itself is limited in the public domain, the known profiles of related compounds suggest that the liver and kidneys could be potential target organs, as is common with many xenobiotics.

Research into Side Effects and Limitations of this compound in Preclinical Models

Preclinical studies have identified some potential side effects and limitations associated with benzoxazole derivatives. The historical case of benoxaprofen, which was associated with side effects, underscores the need for careful monitoring in the development of new drugs from this class. nih.gov In the context of psoriasis treatment, while derivatives like CBA and MCBA showed efficacy, the potential for systemic side effects with oral administration remains a consideration. nih.gov The therapeutic outcomes of existing psoriasis treatments can be unsatisfactory and may be associated with adverse effects such as nausea, swelling, and headaches, which necessitates the development of novel agents with improved safety profiles. nih.gov

The table below outlines some of the toxicological findings for compounds related to this compound.

| Compound/Derivative Class | Toxicological Finding | System/Model |

| 5-Chlorobenzoxazole | May cause respiratory irritation | GHS Hazard Classification |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Cytotoxic to both normal and cancer cells (in most cases) | In vitro cell lines |

| Benoxaprofen (historical example) | Withdrawn due to side effects | Human use |

Advanced Analytical Techniques in the Research of 5 Chloro 1,2 Benzoxazol 3 Amine

Spectroscopic Characterization Methods for 5-Chloro-1,2-benzoxazol-3-amine

Spectroscopic techniques are fundamental in determining the structure and purity of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like this compound. ipb.pt By observing the magnetic behavior of atomic nuclei, ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework of the molecule. psu.edu

In the ¹H NMR spectrum, the chemical shifts (δ) and coupling constants (J) of the protons reveal their electronic environment and proximity to neighboring protons. For instance, the aromatic protons on the benzoxazole (B165842) ring typically appear as distinct multiplets in the downfield region of the spectrum. The protons of the amine group also give a characteristic signal.

Table 1: Representative NMR Data for Benzoxazole Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

| ¹H | 6.5 - 8.5 | m, d, s | Aromatic and amine protons |

| ¹³C | 110 - 160 | Carbons of the benzoxazole ring system |

Note: Specific chemical shifts for this compound can vary depending on the solvent and experimental conditions. The table provides a general range observed for similar benzoxazole structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov For this compound, with a molecular formula of C₇H₅ClN₂O, the expected monoisotopic mass is approximately 168.01 g/mol . biosynth.com

In a typical mass spectrum of this compound, a molecular ion peak ([M]⁺) corresponding to this mass would be observed. The presence of chlorine is readily identified by the characteristic isotopic pattern, with a second peak ([M+2]⁺) at approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions can be analyzed to confirm the presence of the benzoxazole core and the chloro and amine substituents.

Table 2: Predicted m/z Values for Adducts of 5-Chloro-1,2-benzoxazol-3-ol

| Adduct | m/z |

| [M+H]⁺ | 170.00034 |

| [M+Na]⁺ | 191.98228 |

| [M-H]⁻ | 167.98578 |

| [M+NH₄]⁺ | 187.02688 |

| [M+K]⁺ | 207.95622 |

Data sourced from PubChemLite for the related compound 5-chloro-1,2-benzoxazol-3-ol. uni.lu The m/z values represent the mass-to-charge ratio.

Infrared (IR) and UV-Visible Spectroscopy in Compound Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the analysis of this compound. libretexts.org

IR spectroscopy is used to identify the functional groups present in the molecule. libretexts.org The stretching and bending vibrations of specific bonds absorb infrared radiation at characteristic frequencies. For this compound, key vibrational bands would be expected for the N-H bonds of the amine group, the C=N and C=C bonds within the benzoxazole ring, and the C-Cl bond.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. neu.edu.tr The benzoxazole ring system contains a conjugated π-electron system, which absorbs UV radiation, leading to characteristic absorption maxima (λ_max) in the UV spectrum. The position and intensity of these absorption bands can be influenced by the presence of substituents on the ring.

Table 3: General IR Absorption Ranges for Key Functional Groups

| Functional Group | Bond | Absorption Range (cm⁻¹) |

| Amine | N-H stretch | 3300 - 3500 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Benzoxazole Ring | C=N stretch | 1610 - 1680 |

| Chloroalkane | C-Cl stretch | 600 - 800 |

Note: The exact positions of IR absorption bands can be influenced by the molecular environment.

Crystallographic Studies of this compound and its Complexes

Crystallographic studies, particularly X-ray diffraction, are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

X-ray Diffraction for Solid-State Structure Determination

For 2-Amino-5-chloro-1,3-benzoxazole, a related compound, X-ray diffraction analysis has revealed a planar molecular structure. researchgate.net Similar planarity would be expected for the benzoxazole core of this compound. The crystal system and space group, which describe the symmetry of the crystal lattice, are also determined through this method. For instance, 2-Amino-5-chloro-1,3-benzoxazole crystallizes in the monoclinic space group P2₁/n. researchgate.net

Table 4: Crystal Data for 2-Amino-5-chloro-1,3-benzoxazole

| Parameter | Value |

| Molecular Formula | C₇H₅ClN₂O |

| Molecular Weight | 168.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.4403 (19) |

| b (Å) | 3.7390 (7) |

| c (Å) | 19.737 (4) |

| β (°) | 101.67 (3) |

| Volume (ų) | 682.2 (2) |

| Z | 4 |

Data obtained from a study on 2-Amino-5-chloro-1,3-benzoxazole. researchgate.net

Analysis of Intermolecular Interactions in Crystal Structures

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, such as hydrogen bonds and π-π stacking interactions. nih.gov Understanding these interactions is crucial for explaining the physical properties of the solid material, such as its melting point and solubility. solubilityofthings.com

In the crystal structure of 2-Amino-5-chloro-1,3-benzoxazole, molecules are linked by N—H···N hydrogen bonds to form dimers. researchgate.net Additionally, N—H···Cl interactions create a two-dimensional network. researchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. iucr.orgnih.gov This analysis can reveal the relative importance of different types of interactions in the crystal packing. iucr.orgresearchgate.net

For derivatives of this compound, similar hydrogen bonding patterns involving the amine group and the nitrogen atom of the oxazole (B20620) ring, as well as potential interactions with the chlorine atom, would be expected to play a significant role in the crystal packing. researchgate.net

Chromatographic and Other Separation Techniques in this compound Research

Chromatographic methods are central to the purification and analysis of organic molecules like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of chromatographic method depends on the specific analytical challenge, whether it is for preparative purification or for sensitive analytical determination.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. While specific, detailed HPLC methods for the analysis of this compound are not extensively documented in publicly available literature, the general principles of HPLC are routinely applied to the analysis of related aromatic and heterocyclic amines.

For a compound such as this compound, a reversed-phase HPLC method would be the most common approach for purity assessment. This involves a nonpolar stationary phase (typically a C18-silica column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between these two phases.

A typical HPLC method development for this compound would involve the systematic optimization of several parameters to achieve a good separation (resolution) of the main peak from any potential impurities or starting materials in a reasonable analysis time. These parameters are outlined in the table below.

Table 1: Typical Parameters for HPLC Method Development for Aromatic Amines

| Parameter | Common Selection | Purpose |

|---|---|---|

| Stationary Phase (Column) | C18, C8 | Provides a nonpolar surface for hydrophobic interactions. |

| Mobile Phase | Acetonitrile (B52724)/Water, Methanol/Water | A polar solvent system to elute the compounds. |

| Additives to Mobile Phase | Formic acid, Acetic acid, Ammonium formate | To improve peak shape and control the ionization of the amine. |

| Flow Rate | 0.5 - 2.0 mL/min | Influences analysis time and separation efficiency. |

| Detection Wavelength (UV) | 210 - 400 nm | Selected based on the UV absorbance maxima of the compound. |

| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and retention times. |

The result of a successful HPLC analysis is a chromatogram, which displays the detector response as a function of retention time. The purity of the this compound sample is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is extensively used in synthetic organic chemistry to monitor the progress of reactions and to assess the purity of products. nih.govmanchesterorganics.comuni.lu In the synthesis of benzoxazole derivatives, TLC is an invaluable tool. For instance, in the synthesis of a related isomer, 5-chloro-1,3-benzoxazol-2(3H)-one, TLC was used to monitor the reaction's progress. solubilityofthings.comactascientific.com

The principle of TLC involves spotting a small amount of the reaction mixture or the purified compound onto a plate coated with a thin layer of a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the spotted mixture are separated based on their differential affinity for the stationary and mobile phases.

For a reaction producing this compound, TLC would be used to observe the disappearance of the starting materials and the appearance of the product spot at a different retention factor (Rf) value. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is characteristic of a compound in a given TLC system.

Table 2: Illustrative TLC System for Monitoring the Synthesis of a Chloro-Substituted Benzoxazole Derivative

| Parameter | Description | Example from a Related Synthesis solubilityofthings.comactascientific.com |

|---|---|---|

| Stationary Phase | A thin layer of adsorbent material on a solid support. | Silica Gel G |

| Mobile Phase | A solvent or a mixture of solvents that moves up the plate. | Hexane:Ethyl Acetate (3:2 v/v) |

| Application | A small spot of the reaction mixture is applied to the plate. | Spotting of the reaction mixture at timed intervals. |

| Development | The plate is placed in a closed chamber with the mobile phase. | Ascending development in a TLC chamber. |

| Visualization | The method used to see the separated spots. | UV light (typically at 254 nm) |

Once the reaction is deemed complete by TLC, the product can be isolated. The purity of the isolated this compound can also be assessed by TLC. A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots would indicate the presence of impurities. nih.gov

Future Directions and Research Perspectives for 5 Chloro 1,2 Benzoxazol 3 Amine

Emerging Research Areas and Unexplored Potential of 5-Chloro-1,2-benzoxazol-3-amine